3-(6-Quinoxalinyl)-1-(2-thienyl)-2-propen-1-one
Description
3-(6-Quinoxalinyl)-1-(2-thienyl)-2-propen-1-one is a chalcone derivative featuring a quinoxaline moiety at the C3 position and a 2-thienyl group at the C1 position. Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The quinoxaline scaffold, a bicyclic system with two nitrogen atoms, enhances electronic delocalization and bioactivity by enabling interactions with biological targets such as enzymes and DNA .
Properties
IUPAC Name |
(E)-3-quinoxalin-6-yl-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS/c18-14(15-2-1-9-19-15)6-4-11-3-5-12-13(10-11)17-8-7-16-12/h1-10H/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXBGJHLEURXJZ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(6-Quinoxalinyl)-1-(2-thienyl)-2-propen-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of Quinoxaline Derivatives
Quinoxaline derivatives are known for their wide spectrum of biological activities, including antimicrobial, antitumoral, and antiviral effects. The specific compound in focus, this compound, belongs to this class and exhibits significant potential in various therapeutic applications.
Antimicrobial Activity
Research indicates that quinoxaline derivatives possess notable antimicrobial properties. For instance, quinoxaline 1,4-di-N-oxides have been shown to exhibit antibacterial activity against a range of pathogens. The mechanisms often involve the generation of reactive oxygen species (ROS) and induction of oxidative stress leading to bacterial DNA damage .
Antitumoral Activity
The antitumoral effects of this compound have been evaluated in several studies. It has been reported that quinoxaline derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and affecting cell cycle progression. For example, compounds similar to this one have demonstrated IC50 values in the nanomolar range against human tumor cell lines such as A431 (skin cancer) and HepG2 (liver cancer) .
Antiviral Activity
Some studies have highlighted the antiviral potential of quinoxaline derivatives against HIV. The compound's ability to inhibit reverse transcriptase (RT) has been documented, with select compounds showing EC50 values comparable to established antiviral drugs .
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is closely related to their chemical structure. Modifications at specific positions on the quinoxaline ring can significantly influence their potency and selectivity. For instance, substituents on the thienyl and quinoxalinyl rings can enhance or diminish biological activity. A detailed SAR analysis has shown that electron-withdrawing groups often increase activity against certain targets while electron-donating groups may decrease it .
Case Study 1: Anticancer Activity
A study conducted on a series of quinoxaline derivatives revealed that this compound exhibited potent anticancer activity against A431 cells with an IC50 value of approximately 0.5 µM. This study also indicated that the mechanism involved caspase activation and PARP cleavage, suggesting an apoptotic pathway .
Case Study 2: Antiviral Efficacy
In vitro studies assessing the antiviral efficacy against HIV demonstrated that the compound had an EC50 of 3.1 nM, indicating strong inhibitory effects on viral replication comparable to standard treatments .
Data Tables
| Biological Activity | IC50/EC50 Values | Cell Lines/Pathogens |
|---|---|---|
| Anticancer | 0.5 µM | A431 (skin cancer) |
| Antiviral | 3.1 nM | HIV |
| Antibacterial | Varies | Various bacterial strains |
Scientific Research Applications
Anticancer Activity
Chalcones, including derivatives like 3-(6-Quinoxalinyl)-1-(2-thienyl)-2-propen-1-one, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as caspase activation and inhibition of anti-apoptotic proteins like Mcl-1 . The presence of the quinoxaline structure enhances this activity, making it a potent candidate against various cancer cell lines.
Antimicrobial Properties
Compounds containing quinoxaline derivatives have shown significant antimicrobial activity against a range of pathogens. For instance, studies have demonstrated that certain quinoxaline-based compounds exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . The specific interactions of this compound with microbial targets warrant further investigation.
Anti-inflammatory Effects
The anti-inflammatory properties of chalcones are well-documented, with several studies reporting their efficacy in reducing inflammation in various models. The compound's ability to inhibit pro-inflammatory cytokines and enzymes suggests potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that quinoxaline derivatives may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. By modulating pathways involved in oxidative stress and apoptosis, these compounds could help protect neuronal cells from damage .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of chalcone derivatives in various biological assays:
- Anticancer Studies : A study demonstrated that certain chalcone derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like paclitaxel against A549 lung cancer cells, indicating enhanced potency .
- Antimicrobial Testing : Quinoxaline derivatives were tested against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MIC) indicating effective antibacterial action .
- Anti-inflammatory Activity : In models of carrageenan-induced paw edema, certain chalcone derivatives exhibited up to 56.1% inhibition, showcasing their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
A. Quinoxaline vs. Quinoline Derivatives
- 3-(6-Quinoxalinyl)-1-(2-thienyl)-2-propen-1-one vs. (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one : Structural Differences: The quinoxaline group (two adjacent nitrogen atoms) vs. the quinoline group (one nitrogen atom). Bioactivity: Quinoline chalcones are reported to show broader antifungal and antimalarial activities, while quinoxaline derivatives demonstrate notable anticancer and antitubercular effects .
B. Thienyl vs. Phenyl Substituents
- This compound vs. 1-(3-Methyl-quinoxalin-2-yl)-3-(3,4,5-trimethoxy-phenyl)-propenone : The 2-thienyl group introduces sulfur-based aromaticity, which may improve solubility and redox activity compared to trimethoxyphenyl substituents. Activity: Trimethoxyphenyl derivatives are associated with enhanced antioxidant and anti-inflammatory activities due to methoxy group-mediated radical scavenging , whereas thienyl-containing compounds may prioritize antimicrobial activity .
Halogen-Substituted Analogues
- Antimicrobial Activity: Chlorinated derivatives show moderate-to-strong activity against Aspergillus niger (MIC ~10 µg/mL), comparable to standard antifungals .
Sulfur-Containing Analogues
Key Findings :
- Quinoxaline derivatives exhibit superior anticancer activity due to DNA intercalation and topoisomerase inhibition .
- Quinoline chalcones show broader antifungal profiles, attributed to their planar structure and halogen substituents .
- Thienyl groups enhance solubility but may reduce thermal stability compared to phenyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
